Formaldehyde, dimer
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Overview
Description
1,3-Dioxetane, also known as 1,3-dioxacyclobutane, is a heterocyclic organic compound with the molecular formula C₂H₄O₂. It features a four-membered ring consisting of alternating oxygen and carbon atoms. This compound can be viewed as a dimer of formaldehyde (CH₂O) and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxetane is typically synthesized via [2+2] cycloadditions of two carbonyl compounds. This method involves the reaction of two molecules of formaldehyde under specific conditions to form the four-membered ring structure . The reaction conditions often require low temperatures to stabilize the intermediate compounds and prevent decomposition.
Industrial Production Methods
Industrial production of 1,3-dioxetane is not common due to its instability and the specialized conditions required for its synthesis. when produced, it is typically done in controlled laboratory environments using the aforementioned cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxetane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form high-energy intermediates.
Thermal Decomposition: Upon heating, 1,3-dioxetane decomposes to produce carbonyl compounds such as formaldehyde.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and molecular oxygen are commonly used in oxidation reactions involving 1,3-dioxetane.
Thermal Conditions: Decomposition typically occurs at elevated temperatures, leading to the formation of carbonyl compounds.
Major Products Formed
Formaldehyde: One of the primary products formed during the decomposition of 1,3-dioxetane.
Acetone and Acetaldehyde: These compounds can also be formed depending on the specific reaction conditions.
Scientific Research Applications
1,3-Dioxetane has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemiluminescence: 1,3-Dioxetane and its derivatives are known for their chemiluminescent properties.
Biological Probes: The compound is used as a probe in biological systems to study enzyme activities and other biochemical processes.
Medical Diagnostics: In medicine, 1,3-dioxetane derivatives are employed in diagnostic assays to detect specific biomarkers.
Industrial Applications: The compound is used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1,3-dioxetane primarily involves its chemiluminescent properties. When the compound undergoes oxidation, it forms a high-energy intermediate that decomposes to produce light. This process involves the cleavage of the O-O bond in the dioxetane ring, leading to the formation of excited-state carbonyl compounds that emit light as they return to their ground state . This property is exploited in various chemiluminescent assays and imaging techniques.
Comparison with Similar Compounds
1,3-Dioxetane is unique among dioxetanes due to its stability and chemiluminescent properties. Similar compounds include:
1,2-Dioxetane: This isomer has adjacent oxygen atoms in the ring and is less stable than 1,3-dioxetane.
Dioxetanones: These compounds are also known for their chemiluminescent properties but differ in their structural and chemical properties.
Peroxyoxalates and Luminol: These compounds also exhibit chemiluminescence but have different chemical structures and reaction mechanisms.
1,3-Dioxetane stands out due to its ability to form stable high-energy intermediates that are useful in various scientific and industrial applications.
Properties
CAS No. |
61233-19-0 |
---|---|
Molecular Formula |
C2H4O2 |
Molecular Weight |
60.05 g/mol |
IUPAC Name |
1,3-dioxetane |
InChI |
InChI=1S/C2H4O2/c1-3-2-4-1/h1-2H2 |
InChI Key |
GFAJOMHUNNCCJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OCO1 |
Origin of Product |
United States |
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